

2-Fluoro-5-methylbenzoyl chloride molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzoyl chloride

Cat. No.: B154846

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An In-depth Technical Guide to **2-Fluoro-5-methylbenzoyl Chloride**: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-5-methylbenzoyl chloride** (CAS No: 135564-61-3), a critical fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and explores its reactivity and applications as a key intermediate in the development of novel therapeutic agents. Emphasis is placed on the rationale behind experimental procedures and the compound's role in constructing complex, biologically active molecules. This guide serves as an essential resource for researchers leveraging this versatile reagent in their synthetic and drug discovery endeavors.

Introduction

2-Fluoro-5-methylbenzoyl chloride is a specialized acyl chloride that has gained prominence as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of a fluorine atom and a methyl group on the benzoyl scaffold imparts unique electronic properties and steric influences, which chemists can exploit to fine-tune the pharmacological profile of target molecules. Fluorine, in particular, is a bioisostere of hydrogen

but possesses high electronegativity; its incorporation can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide offers a senior application scientist's perspective on utilizing **2-Fluoro-5-methylbenzoyl chloride**, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application.

Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of **2-Fluoro-5-methylbenzoyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	135564-61-3	[1]
Molecular Formula	C ₈ H ₆ ClFO	[1][2]
Molecular Weight	172.58 g/mol	[1][2]
Appearance	Liquid	[3]
Boiling Point	215.1°C at 760 mmHg	[2]
Density	1.265 g/cm ³	[2]
InChI Key	WVRZOPWHCFDYSQ-UHFFFAOYSA-N	[4]
Canonical SMILES	CC1=CC(=C(C=C1)F)C(=O)Cl	[5]

Mandatory Visualization: Chemical Structure

Caption: Chemical Structure of **2-Fluoro-5-methylbenzoyl chloride**.

Synthesis and Purification

The synthesis of acyl chlorides is a cornerstone transformation in organic chemistry. The most reliable and common method involves the chlorination of the corresponding carboxylic acid.

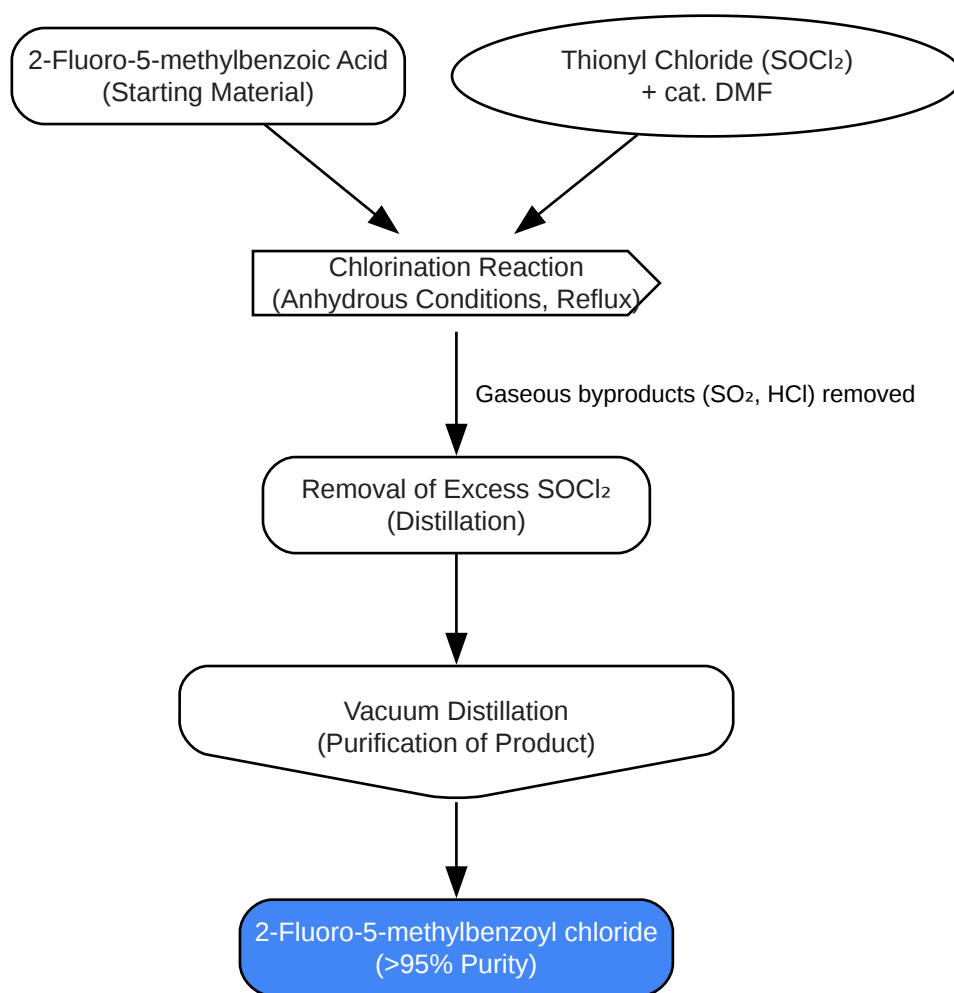
Synthetic Pathway: From Carboxylic Acid

2-Fluoro-5-methylbenzoyl chloride is prepared from its precursor, 2-Fluoro-5-methylbenzoic acid (CAS 321-12-0).^{[6][7]} The conversion is typically achieved using an inorganic acid chloride, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Choice:

- Thionyl Chloride (SOCl_2): This reagent is frequently chosen because the byproducts of the reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases.^[8] This facilitates purification, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.
- Catalytic DMF: DMF acts as a catalyst by first reacting with the chlorinating agent to form the Vilsmeier reagent, $[(\text{CH}_3)_2\text{N}=\text{CHCl}]\text{Cl}$. This species is a more potent acylating agent than thionyl chloride itself, accelerating the conversion of the carboxylic acid to the acyl chloride.

Mandatory Visualization: Synthesis Workflow



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Caption: General workflow for the synthesis of **2-Fluoro-5-methylbenzoyl chloride**.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

- **Apparatus Setup:** Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is oven-dried to remove moisture, as acyl chlorides are moisture-sensitive.

- **Reagent Charging:** Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq). Under an inert atmosphere (e.g., Nitrogen or Argon), add thionyl chloride (SOCl_2 , ~2.0-3.0 eq) slowly via an addition funnel.
- **Catalyst Addition:** Add a catalytic amount of DMF (e.g., 1-2 drops per 10g of carboxylic acid).
- **Reaction:** Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO_2). Typically, the reaction is complete within 2-4 hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.
- **Purification:** The crude **2-Fluoro-5-methylbenzoyl chloride** is then purified by fractional distillation under reduced pressure to yield a clear liquid.^[9]

Self-Validating Trustworthiness

To ensure the integrity of the synthesis, in-process controls should be implemented:

- **Reaction Completion:** Can be confirmed by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting carboxylic acid.
- **Product Purity:** The purity of the final distilled product should be assessed using analytical techniques as described in the following section.

Analytical Characterization

Confirming the identity and purity of the synthesized **2-Fluoro-5-methylbenzoyl chloride** is paramount before its use in subsequent reactions.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Will show characteristic signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals.

- ^{13}C NMR: Will show distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
- ^{19}F NMR: Will show a singlet, providing unambiguous confirmation of the fluorine's presence.
- Infrared (IR) Spectroscopy: A strong absorption band in the region of $1780\text{--}1815\text{ cm}^{-1}$ is a definitive indicator of the C=O stretch of the acyl chloride functional group.
- Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

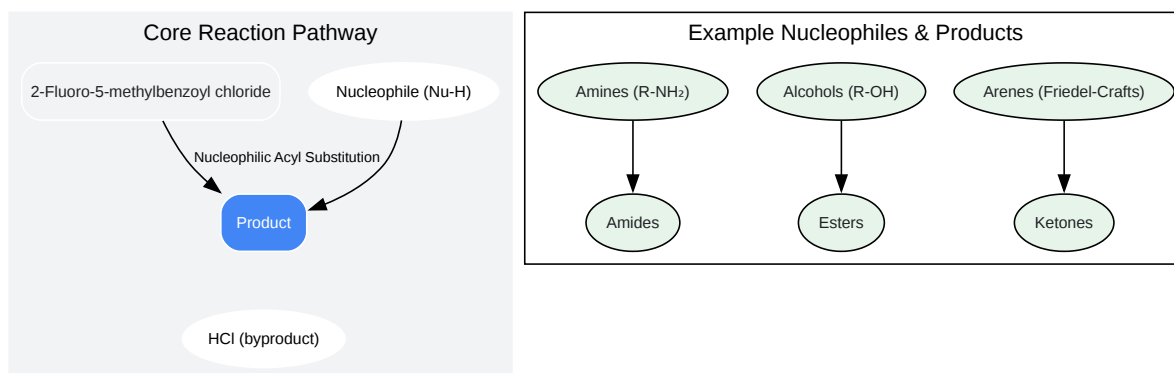
Researchers can find spectral data for this and similar compounds in various chemical databases.[\[10\]](#)[\[11\]](#)

Chemical Reactivity and Applications in Drug Discovery

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of **2-Fluoro-5-methylbenzoyl chloride** stems from the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, phenols, carbanions), making it an excellent reagent for introducing the 2-fluoro-5-methylbenzoyl moiety into a molecule.

Mandatory Visualization: General Reactivity



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Caption: General reactivity of **2-Fluoro-5-methylbenzoyl chloride**.

Applications in Medicinal Chemistry

The 2-fluoro-5-methylbenzoyl structural motif is present in several classes of biologically active compounds. This reagent is a key starting material for their synthesis.

- Kinase Inhibitors:** Benzoxazepinones, which are potent and selective kinase inhibitors, can be synthesized from amide derivatives of 2-Fluoro-5-methylbenzoic acid.[6][7] The synthesis involves an intramolecular nucleophilic aromatic substitution, where the amide attacks the fluorinated carbon. The corresponding acyl chloride is a highly reactive precursor for forming the necessary amide intermediate.
- Treatment of Chronic Pain:** The reagent is instrumental in synthesizing pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1).[6][7] One such derivative showed a potent inhibitory concentration (IC₅₀) of 0.54 μM against AC1, highlighting its potential in developing novel analgesics.[6]
- Anticancer Agents:** Novel benzoxazole derivatives containing both fluorine and piperazine moieties have been synthesized and investigated as potential anticancer agents.[12] **2-**

Fluoro-5-methylbenzoyl chloride can serve as a precursor to create the amide linkage necessary for building such heterocyclic systems.

Safety, Handling, and Storage

As a reactive acyl chloride, **2-Fluoro-5-methylbenzoyl chloride** presents several hazards that demand strict safety protocols.

- Hazards:
 - Corrosive: Causes severe skin burns and serious eye damage.[\[13\]](#)
 - Lachrymator: Vapors are irritating to the eyes and respiratory system.
 - Combustible: It is a combustible liquid.
 - Water Reactive: Reacts with water and moisture to release corrosive hydrogen chloride (HCl) gas.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[\[13\]](#)
 - All handling must be performed within a certified chemical fume hood to avoid inhalation of vapors.
 - Ensure eyewash stations and safety showers are readily accessible.[\[13\]](#)
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated area.[\[13\]](#)[\[14\]](#)
 - Store under an inert gas (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
 - Keep away from incompatible materials such as strong bases, alcohols, and water.[\[14\]](#)

Conclusion

2-Fluoro-5-methylbenzoyl chloride is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a reactive acyl chloride group with the strategic placement of fluorine and methyl substituents makes it a valuable building block for creating complex molecules with tailored biological activities. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively harness its synthetic potential to advance their scientific objectives.

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